molecular formula C15H28N2O3S B2941275 tert-Butyl (S,E)-4-[[(tert-butylsulfinyl)imino]methyl]piperidine-1-carboxylate CAS No. 1097880-26-6

tert-Butyl (S,E)-4-[[(tert-butylsulfinyl)imino]methyl]piperidine-1-carboxylate

Cat. No. B2941275
CAS RN: 1097880-26-6
M. Wt: 316.46
InChI Key: OSFSLHGOXVVNSS-HZBHDWBUSA-N
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Description

The compound appears to contain a tert-butyl group, a sulfinyl group, an imino group, and a piperidine ring. The tert-butyl group is a type of alkyl group that is often used in organic chemistry . The sulfinyl group contains a sulfur atom double-bonded to an oxygen atom. The imino group contains a nitrogen atom double-bonded to a carbon atom. Piperidine is a type of organic compound that contains a six-membered ring with one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butanesulfinamide is known to be used in the stereoselective synthesis of amines and their derivatives . It’s also worth noting that care should be taken when using amino acid ionic liquids for organic synthesis due to their multiple reactive groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups and a cyclic structure. The tert-butyl group is known for its unique reactivity pattern elicited by its crowded structure .


Chemical Reactions Analysis

Tert-butanesulfinamide is known to be used in the synthesis of N-heterocycles via sulfinimines . Additionally, the tert-butyl group has unique reactivity patterns that are highlighted by summarising characteristic applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. The tert-butyl group is known for its unique reactivity pattern .

Scientific Research Applications

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines serve as versatile intermediates for the asymmetric synthesis of amines, utilizing tert-butanesulfinamide. This methodology enables the efficient synthesis of a wide array of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. The tert-butanesulfinyl group plays a crucial role in activating the imines for nucleophilic addition, acting as a powerful chiral directing group, and is readily cleaved by acid treatment after nucleophilic addition (Ellman, Owens, & Tang, 2002).

Intermediate in Medicinal Chemistry

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in the synthesis of Vandetanib, a drug used for certain types of cancer treatment, illustrates the compound's role in medicinal chemistry. This intermediate is synthesized through acylation, sulfonation, and substitution steps from piperidin-4-ylmethanol, highlighting the compound's utility in drug synthesis pathways (Wang, Wang, Tang, & Xu, 2015).

Synthesis of Bioactive Compounds

Another application includes the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. The described synthetic method demonstrates high yield and rapid production, underpinning the compound's significance in the development of novel anticancer therapies (Zhang, Ye, Xu, & Xu, 2018).

Ligand for Asymmetric Catalysis

N-tert-Butanesulfinyl imine derivatives also provide a new family of ligands for asymmetric catalysis, further expanding the compound's applications in synthetic organic chemistry. This aspect underscores the role of such compounds in facilitating the development of catalytic processes that are essential for the synthesis of chiral molecules (Ellman, Owens, & Tang, 2002).

Future Directions

The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines has been reviewed, covering literature from 2010–2020 . This suggests that there is ongoing interest in the use of this compound in organic synthesis.

properties

IUPAC Name

tert-butyl 4-[[(S)-tert-butylsulfinyl]iminomethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3S/c1-14(2,3)20-13(18)17-9-7-12(8-10-17)11-16-21(19)15(4,5)6/h11-12H,7-10H2,1-6H3/t21-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFSLHGOXVVNSS-NRFANRHFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=NS(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=N[S@@](=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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